N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105219-28-0
VCID: VC11972878
InChI: InChI=1S/C23H19FN4O3S/c24-16-7-5-14(6-8-16)10-25-21(29)11-28-22(17-12-32-13-18(17)27-28)26-23(30)20-9-15-3-1-2-4-19(15)31-20/h1-9H,10-13H2,(H,25,29)(H,26,30)
SMILES: C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4
Molecular Formula: C23H19FN4O3S
Molecular Weight: 450.5 g/mol

N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide

CAS No.: 1105219-28-0

Cat. No.: VC11972878

Molecular Formula: C23H19FN4O3S

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide - 1105219-28-0

Specification

CAS No. 1105219-28-0
Molecular Formula C23H19FN4O3S
Molecular Weight 450.5 g/mol
IUPAC Name N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C23H19FN4O3S/c24-16-7-5-14(6-8-16)10-25-21(29)11-28-22(17-12-32-13-18(17)27-28)26-23(30)20-9-15-3-1-2-4-19(15)31-20/h1-9H,10-13H2,(H,25,29)(H,26,30)
Standard InChI Key TXMWHEHQNODNHH-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4
Canonical SMILES C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C26_{26}H20_{20}FN3_{3}O4_{4}S

  • Molecular Weight: Approximately 489.52 g/mol .

Synthetic Pathway

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.

  • Coupling with benzofuran derivatives via carboxamide bond formation.

  • Introduction of the fluorophenyl group through nucleophilic substitution or amidation reactions.

Analytical Techniques

Characterization of the compound can be performed using:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic systems .

Potential Pharmacological Applications

The structural features of the compound suggest it may act as:

  • A kinase inhibitor due to its planar aromatic systems and hydrogen bond donors/acceptors.

  • A ligand for enzymes or receptors involved in inflammatory or oncological pathways.

Docking Studies

Preliminary in silico studies could evaluate its binding affinity toward specific protein targets such as:

  • 5-lipoxygenase (5-LOX): Implicated in inflammation.

  • Tyrosine kinases: Relevant in cancer therapy .

Medicinal Chemistry

The compound can serve as a lead molecule for:

  • Anti-inflammatory agents.

  • Anticancer drugs targeting specific signaling pathways.

Further Optimization

Structure-activity relationship (SAR) studies could modify substituents on the thieno[3,4-c]pyrazole or benzofuran rings to enhance potency and selectivity.

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